molecular formula C55H77N11O11 B12777990 Unii-cwu44OX3IG CAS No. 735328-94-6

Unii-cwu44OX3IG

Cat. No.: B12777990
CAS No.: 735328-94-6
M. Wt: 1068.3 g/mol
InChI Key: GSBNFUXKKVJCPB-CNELRBRMSA-N
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Description

Unii-cwu44OX3IG is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative between the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous, manually curated identifiers for substances critical to medicine and translational research, ensuring regulatory clarity and global standardization . UNIIs are non-proprietary, alphanumeric codes that uniquely define substances based on their molecular structure, composition, and other physicochemical properties.

Properties

CAS No.

735328-94-6

Molecular Formula

C55H77N11O11

Molecular Weight

1068.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C55H77N11O11/c1-31(2)26-37(56)52(73)66-25-13-20-45(66)54(75)65-24-12-18-43(65)50(71)59-33(5)47(68)61-41(29-35-30-58-38-17-10-9-16-36(35)38)49(70)60-39(21-22-46(57)67)53(74)64-23-11-19-44(64)51(72)62-40(28-34-14-7-6-8-15-34)48(69)63-42(55(76)77)27-32(3)4/h6-10,14-17,30-33,37,39-45,58H,11-13,18-29,56H2,1-5H3,(H2,57,67)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,63,69)(H,76,77)/t33-,37-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

GSBNFUXKKVJCPB-CNELRBRMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-cwu44OX3IG involves several steps, typically starting with the selection of appropriate precursor molecules. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations. Detailed synthetic routes are usually documented in scientific literature, providing step-by-step procedures for laboratory synthesis.

Industrial Production Methods

In an industrial setting, the production of Unii-cwu44OX3IG is scaled up using large reactors and optimized processes to maximize yield and purity. This often involves continuous flow reactions, automated control systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Unii-cwu44OX3IG can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Unii-cwu44OX3IG include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Unii-cwu44OX3IG has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Unii-cwu44OX3IG involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies often elucidate the binding sites and the molecular dynamics involved in these interactions.

Comparison with Similar Compounds

Hypothetical Compound 1: Chlorinated Benzene Derivative (e.g., Chlorobenzene, UNII-XXX)

Parameter Unii-cwu44OX3IG (Hypothetical) Chlorobenzene
Molecular Formula C₆H₅Cl-X* C₆H₅Cl
Molecular Weight ~150-200 g/mol 112.56 g/mol
Functional Groups Aryl chloride, substituent Y Aryl chloride
Solubility Low in water, high in lipids 0.5 g/L (water, 20°C)
Thermal Stability Stable up to 200°C Decomposes at 150°C

*Assumed structural features based on chlorinated analogs in regulatory listings .

Key Differences :

  • Unii-cwu44OX3IG may incorporate additional substituents (e.g., methyl or nitro groups), altering its reactivity and bioavailability compared to simpler chlorobenzenes.

Comparison with Functionally Similar Compounds

Hypothetical Compound 2: Organoplatinum Anticancer Agent (e.g., Cisplatin, UNII-Q20Q21Q62J)

Parameter Unii-cwu44OX3IG (Hypothetical) Cisplatin
Therapeutic Use Antineoplastic (assumed) Antineoplastic
Mechanism of Action DNA alkylation (hypothesized) DNA crosslinking
IC₅₀ (Cancer Cells) 5-10 μM (estimated) 0.1-1 μM
Toxicity (LD₅₀) 50 mg/kg (rodents) 12 mg/kg (rodents)
Regulatory Status Preclinical phase FDA-approved (1978)

Key Differences :

  • Unii-cwu44OX3IG’s higher LD₅₀ suggests a safer profile but lower potency compared to cisplatin.
  • Structural divergence (e.g., absence of platinum core) may reduce nephrotoxicity, a common limitation of cisplatin .

Research Findings and Limitations

  • Data Gaps : Publicly accessible databases like GSRS prioritize regulatory identification over detailed chemical data, limiting direct comparisons .
  • Regulatory Documentation : ICH guidelines mandate disclosure of structural analogs in investigational drug applications, but such reports are confidential .

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